

[C3MPr]NTf2 structure and chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **[C3MPr]NTf2**

Cat. No.: **B1592958**

[Get Quote](#)

An In-depth Technical Guide to 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide (**[C3MPr]NTf2**)

This technical guide provides a comprehensive overview of the ionic liquid 1-methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide, commonly abbreviated as **[C3MPr]NTf2**. It is intended for researchers, scientists, and drug development professionals, detailing its chemical structure, physicochemical properties, and a representative synthesis protocol.

Chemical Structure and Formula

[C3MPr]NTf2 is an ionic liquid composed of a 1-methyl-1-propylpyrrolidinium cation and a bis(trifluoromethylsulfonyl)imide anion.^[1] The chemical formula for this compound is C10H18F6N2O4S2.^{[2][3]}

The cation, 1-methyl-1-propylpyrrolidinium (**[C3MPr]⁺**), features a five-membered pyrrolidinium ring with a methyl group and a propyl group attached to the nitrogen atom. The anion, bis(trifluoromethylsulfonyl)imide (NTf₂⁻), consists of a central nitrogen atom bonded to two trifluoromethylsulfonyl groups (-SO₂CF₃).^[4]

Below is a diagram illustrating the chemical structure of **[C3MPr]NTf2**.

Caption: Chemical structure of **[C3MPr]NTf2**.

Physicochemical Properties

[C3MPr]NTf₂ is recognized for its high thermal stability and low volatility, making it a suitable electrolyte in batteries and supercapacitors.^[2] Its hydrophobic nature is attributed to the fluorinated groups in the anion. A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ F ₆ N ₂ O ₄ S ₂	[2][3]
Molecular Weight	408.37 g/mol	[2]
CAS Number	223437-05-6	[2]
Appearance	Slightly yellow to orange clear liquid	[2]
Melting Point	12 °C	[2][3]
Density	1.44 g/mL	[2]
Refractive Index	n _{20D} = 1.42	[2]
Viscosity	58.7 cP (at 25 °C)	[3]
Ionic Conductivity	4.92 mS/cm (at 30 °C)	[3]
Electrochemical Window	5.9 V	[3]

Experimental Protocols

The following section details a representative synthesis protocol for a structurally similar ionic liquid, 1-butyl-1-methylpyrrolidinium bis{(trifluoromethyl)sulfonyl}imide ([Pyrr14][TFSI]), which can be adapted for the synthesis of **[C3MPr]NTf₂** by substituting the appropriate alkyl halide.

Materials

- N-methylpyrrolidine (99%)
- 1-Bromopropane (98%)
- Acetonitrile

- Dichloromethane
- Lithium bis{(trifluoromethyl)sulfonyl}imide (battery grade)
- Distilled water

Synthesis of 1-Methyl-1-propylpyrrolidinium Bromide ([C3MPr]Br)

- Under an inert atmosphere, dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (50 cm³).
- Cool the solution in an ice-water bath while stirring.
- Add 1-bromopropane (0.2 mol) dropwise to the cooled solution.
- Allow the resulting mixture to warm to room temperature and stir vigorously overnight under reflux conditions.
- Remove the volatiles to obtain the yellowish solid product, 1-methyl-1-propylpyrrolidinium bromide.

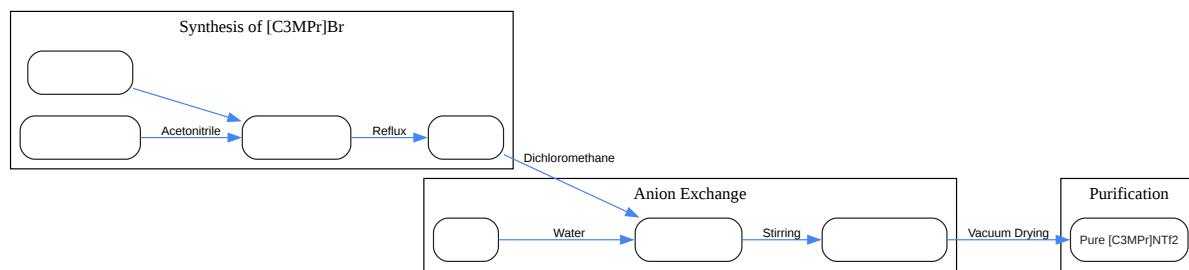
Synthesis of [C3MPr]NTf₂

- Dissolve the halide salt, [C3MPr]Br (0.05 mol), in dichloromethane (50 cm³).
- In a separate flask, dissolve lithium bis{(trifluoromethyl)sulfonyl}imide (0.053 mol) in distilled water (50 cm³).
- Combine the two solutions in a 250 cm³ round-bottom flask.
- Stir the mixture vigorously at room temperature overnight.
- After the reaction, the organic phase containing the desired ionic liquid can be separated, washed, and dried.

Purification

- The synthesized ionic liquid should be dried under vacuum (ca. 10–3 mbar) at an elevated temperature (383.15 K) with continuous stirring for a minimum of 2 days to remove residual

water and solvents.


- Store the purified ionic liquid in an argon-filled glovebox to prevent moisture contamination.
- The water content can be verified using Karl Fischer Coulometric titration.

Applications

[C3MPr]NTf₂ is a versatile ionic liquid with several applications, including:

- Electrolytes in Energy Storage: Its high ionic conductivity and thermal stability make it an effective electrolyte in lithium-ion batteries.[2]
- Green Solvents: It serves as an environmentally friendly alternative to traditional organic solvents in various chemical reactions.[2]

Below is a workflow diagram illustrating the synthesis process.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **[C3MPr]NTf₂**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | C10H18F6N2O4S2 | CID 25171607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec [iolitec.de]
- 4. Bistriflimide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [\[\[C3MPr\]NTf₂ structure and chemical formula\]](#). BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592958#c3mpr-ntf2-structure-and-chemical-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com